molecular formula C16H20BNO3 B13925321 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one

Cat. No.: B13925321
M. Wt: 285.1 g/mol
InChI Key: GFGXDXXWBLKPGI-UHFFFAOYSA-N
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Description

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone is a complex organic compound with a unique structure that includes a quinolinone core and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis or the Doebner-Miller reaction.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron as the boron source and a suitable palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: Used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can also participate in reversible covalent interactions with diols, which is useful in the design of sensors and probes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2(1H)-Quinolinone: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    7-bromo-1-methyl-2(1H)-Quinolinone: Contains a bromine atom instead of the boronate ester group, which affects its reactivity and applications.

    1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Isoquinolinone: Similar structure but with an isoquinolinone core, leading to different chemical properties and applications.

Uniqueness

The presence of the boronate ester group in 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone makes it particularly useful in cross-coupling reactions, allowing for the formation of complex molecules with high precision. This sets it apart from other similar compounds and highlights its importance in synthetic chemistry.

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19)18(5)13(11)10-12/h6-10H,1-5H3

InChI Key

GFGXDXXWBLKPGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)N3C

Origin of Product

United States

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